molecular formula C49H57N11O6 B14113818 (2S)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-5-(hydrazinylmethylideneamino)-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide

(2S)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-5-(hydrazinylmethylideneamino)-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide

Cat. No.: B14113818
M. Wt: 896.0 g/mol
InChI Key: MYLQNAMKLQZBKP-NXEGMKILSA-N
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Description

The compound “(2S)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-5-(hydrazinylmethylideneamino)-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The structure of this compound suggests it may have interesting biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of various intermediates. Common synthetic routes may include:

    Formation of the triazolidinone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the hydrazinylmethylidene group: This step may involve the reaction of hydrazine derivatives with aldehydes or ketones.

    Formation of the benzo[c][1]benzazepine ring: This can be synthesized through intramolecular cyclization reactions.

    Coupling reactions: The final steps often involve coupling reactions to attach various functional groups and complete the molecule.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazinylmethylidene group.

    Reduction: Reduction reactions may target the carbonyl groups present in the structure.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.

    Materials Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Possible applications in the treatment of diseases, depending on its biological activity.

    Diagnostic Tools: Use in imaging or diagnostic assays.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may involve:

    Binding to enzymes or receptors: Inhibiting or activating their function.

    Modulation of signaling pathways: Affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Triazolidinones: Compounds with similar triazolidinone rings.

    Hydrazones: Compounds containing hydrazinylmethylidene groups.

    Benzazepines: Compounds with benzo[c][1]benzazepine structures.

Uniqueness

This compound’s uniqueness lies in its combination of multiple functional groups and complex structure, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C49H57N11O6

Molecular Weight

896.0 g/mol

IUPAC Name

(2S)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-5-(hydrazinylmethylideneamino)-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide

InChI

InChI=1S/C49H57N11O6/c50-53-34-51-25-13-22-41(46(64)52-26-27-58-47(65)59(35-14-3-1-4-15-35)60(48(58)66)36-16-5-2-6-17-36)54-42(61)32-49(23-11-12-24-49)33-43(62)56-28-30-57(31-29-56)44-37-18-7-8-19-38(37)45(63)55-40-21-10-9-20-39(40)44/h1-10,14-21,34,41,44H,11-13,22-33,50H2,(H,51,53)(H,52,64)(H,54,61)(H,55,63)/t41-,44?/m0/s1

InChI Key

MYLQNAMKLQZBKP-NXEGMKILSA-N

Isomeric SMILES

C1CCC(C1)(CC(=O)N[C@@H](CCCN=CNN)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68

Canonical SMILES

C1CCC(C1)(CC(=O)NC(CCCN=CNN)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68

Origin of Product

United States

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